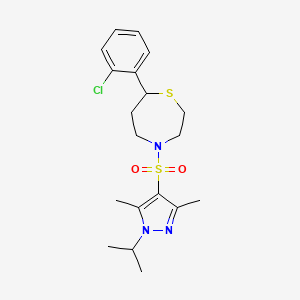
7-(2-chlorophenyl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-chlorophenyl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C19H26ClN3O2S2 and its molecular weight is 428.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(2-chlorophenyl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Details
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 367.87 g/mol
Structural Representation
The compound features a thiazepane ring substituted with a chlorophenyl group and a pyrazole sulfonamide moiety, which is critical for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, pyrazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | C6 glioma | 5.13 | Induces apoptosis |
| Compound B | SH-SY5Y neuroblastoma | 5.00 | Cell cycle arrest in G0/G1 phase |
These findings suggest that the incorporation of pyrazole and thiazepane structures may enhance the anticancer efficacy of the compound through apoptosis induction and cell cycle modulation .
Anti-inflammatory and Analgesic Effects
Research indicates that pyrazole derivatives possess anti-inflammatory properties. For example, compounds with similar structures have been reported to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain relief . The sulfonamide group in this compound may also contribute to its anti-inflammatory effects by modulating nitric oxide synthase activity.
Antibacterial Activity
The antibacterial potential of thiazepane derivatives has been explored in various studies. Compounds featuring thiazepane rings have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Study 1: Anticancer Activity Evaluation
In a recent study, This compound was evaluated for its cytotoxic effects on multiple cancer cell lines including breast and colon cancer cells. The results indicated an IC₅₀ value of approximately 6 µM, showing significant growth inhibition compared to control groups .
Study 2: Mechanistic Insights
Flow cytometry analyses revealed that treatment with the compound resulted in increased apoptosis rates in treated cells. The study highlighted that the compound induced cell cycle arrest primarily in the G0/G1 phase, suggesting a mechanism that prevents cancer cells from proliferating .
特性
IUPAC Name |
7-(2-chlorophenyl)-4-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O2S2/c1-13(2)23-15(4)19(14(3)21-23)27(24,25)22-10-9-18(26-12-11-22)16-7-5-6-8-17(16)20/h5-8,13,18H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOKMQLZMZGIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













